Ethyl 2,4-dioxobutanoate
Description
BenchChem offers high-quality Ethyl 2,4-dioxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,4-dioxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
133510-30-2 |
|---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
ethyl 2,4-dioxobutanoate |
InChI |
InChI=1S/C6H8O4/c1-2-10-6(9)5(8)3-4-7/h4H,2-3H2,1H3 |
InChI Key |
ZDIFEPHUUQALKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2,4-dioxobutanoate and its Derivatives in Organic Synthesis
This guide provides an in-depth exploration of Ethyl 2,4-dioxobutanoate and its closely related derivatives, versatile building blocks in modern organic synthesis. We will delve into their core physicochemical properties, examine the nuanced reactivity endowed by their 1,3-dicarbonyl motif, and provide practical, field-proven protocols for their application in constructing complex molecular architectures relevant to pharmaceutical and agrochemical research.
Core Molecular Profile and Physicochemical Properties
Ethyl 2,4-dioxobutanoate and its analogues are characterized by an ester functional group and two carbonyl groups, which dictate their chemical behavior.[1] The presence of these functionalities allows for significant reactivity, making them valuable intermediates.[1] For the purpose of this guide, we will focus on a well-documented and representative derivative, Ethyl 2,4-dioxo-4-phenylbutanoate , to illustrate the core principles and applications.
Table 1: Physicochemical Properties of Ethyl 2,4-dioxo-4-phenylbutanoate
| Property | Value | Source |
| CAS Number | 6296-54-4 | [1] |
| Molecular Formula | C₁₂H₁₂O₄ | [2] |
| Molecular Weight | 220.22 g/mol | [2] |
| Appearance | Crystalline solid or viscous liquid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited solubility in water. | [1] |
| pKa (Predicted) | 6.02 ± 0.23 | [2] |
| Topological Polar Surface Area | 60.4 Ų | [2] |
| Rotatable Bond Count | 6 | [2] |
A key characteristic of this class of molecules is their existence as a mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, which significantly influences its reactivity profile.
Caption: Keto-enol tautomerism in Ethyl 2,4-dioxo-4-phenylbutanoate.
Reactivity and Synthetic Utility: A Chemist's Perspective
The synthetic power of Ethyl 2,4-dioxobutanoate derivatives stems from the multiple reactive sites within the 1,3-dicarbonyl system. This structure is not merely a static arrangement of atoms but a dynamic equilibrium that offers several avenues for chemical transformation.
-
Acidity of the α-Proton: The methylene protons situated between the two carbonyl groups (C3) are significantly acidic. This allows for easy deprotonation by a suitable base (e.g., sodium ethoxide) to form a stabilized enolate. This enolate is a potent nucleophile, serving as the cornerstone for carbon-carbon bond formation via alkylation and acylation reactions.
-
Electrophilic Carbonyl Centers: Both the C2 and C4 carbonyl carbons are electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to condensation and cyclization reactions.
-
Versatility in Cyclizations: The 1,3-dicarbonyl motif is a classic precursor for the synthesis of various heterocyclic systems. Reactions with binucleophiles like hydrazine, hydroxylamine, or ureas can yield pyrazoles, isoxazoles, and pyrimidines, respectively. These heterocyclic cores are prevalent in medicinal chemistry.[3]
This inherent reactivity makes these compounds crucial intermediates in the production of pharmaceuticals and agrochemicals.[1] For instance, they are employed in the synthesis of compounds with potential applications as Src kinase inhibitors for cancer therapy and as antimicrobial or anti-inflammatory agents.[3][4]
Core Synthetic Protocol: Claisen Condensation for Aryl Derivatives
A foundational application of this chemistry is the synthesis of Ethyl 2,4-dioxo-4-arylbutanoates via a Claisen condensation. This reaction exemplifies the nucleophilic character of enolates and provides a reliable method for assembling the core structure.
Experimental Protocol: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates.[4]
Objective: To synthesize a substituted Ethyl 2,4-dioxo-4-arylbutanoate from diethyl oxalate and an appropriate acetophenone derivative.
Materials:
-
Sodium metal
-
Absolute Ethanol (dried)
-
Diethyl oxalate (10 mmol)
-
Substituted Acetophenone (e.g., 4-fluoroacetophenone) (10 mmol)
-
Dichloromethane
-
Sulfuric acid (dilute)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Ethoxide Base: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), carefully add sodium metal (10 mmol) to absolute ethanol (10 mL). The reaction is exothermic and will produce hydrogen gas; ensure proper venting. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reactant Addition: Create a mixture of diethyl oxalate (10 mmol) and the selected acetophenone derivative (10 mmol). Add this mixture dropwise to the stirred sodium ethoxide solution at room temperature.
-
Reaction: After the addition is complete, allow the mixture to stir overnight at room temperature.
-
Heating: Following the overnight stirring, heat the reaction mixture to 80°C for 30 minutes to drive the reaction to completion.
-
Workup - Acidification: Cool the reaction mixture to room temperature. Carefully acidify the mixture with dilute sulfuric acid until the pH is approximately 2. This protonates the enolate product.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired Ethyl 2,4-dioxo-4-arylbutanoate. For example, using 4-fluoroacetophenone yields Ethyl-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate (the enol form).[4]
Caption: Workflow for the synthesis of Ethyl 2,4-dioxo-4-arylbutanoates.
Safety, Handling, and Storage
Proper handling of Ethyl 2,4-dioxobutanoate and its reagents is critical for laboratory safety.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[5][6] Work should be conducted in a well-ventilated fume hood.[6]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Avoid ingestion and inhalation.[5] Keep the compound away from heat, sparks, open flames, and other ignition sources, as related compounds can be flammable. Use non-sparking tools and take precautionary measures against static discharge.[5]
-
Incompatible Materials: These compounds are incompatible with strong oxidizing agents and bases.[7][8]
-
Storage: Keep containers tightly closed in a dry, well-ventilated place.[7] For maintaining product quality, refrigeration (2-8°C) is often recommended.
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, diatomite) and dispose of the contaminated material in an approved waste disposal plant.[9] Ensure adequate ventilation during cleanup.[9]
Conclusion
Ethyl 2,4-dioxobutanoate and its derivatives are powerful and versatile reagents in organic synthesis. Their unique 1,3-dicarbonyl structure provides a rich platform for a wide array of chemical transformations, from fundamental C-C bond formations to the construction of complex heterocyclic systems. A thorough understanding of their physicochemical properties, reactivity, and handling requirements enables researchers to harness their full synthetic potential in the development of novel pharmaceuticals and other advanced materials.
References
-
Chemsrc. ethyl butanoate | CAS#:105-54-4. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Ethyl 2-Ethyl-3-Oxobutanoate: A Versatile Chemical Compound with Multiple Applications. [Link]
-
Master Organic Chemistry. Mechanism of the E2 Reaction. [Link]
-
ResearchGate. Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine | Request PDF. [Link]
-
ACS Omega. Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. [Link]
-
Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. [Link]
-
PubChem. Ethyl 4-cyclopropyl-2,4-dioxobutanoate. [Link]
-
FooDB. Showing Compound Ethyl 3-oxobutanoate (FDB003241). [Link]
Sources
- 1. CAS 6296-54-4: Ethyl α,γ-dioxobenzenebutanoate [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. ethyl butanoate | CAS#:105-54-4 | Chemsrc [chemsrc.com]
- 9. agilent.com [agilent.com]
Reactivity profile of 1,3-dicarbonyl compounds like Ethyl acetopyruvate
The following technical guide details the reactivity profile of Ethyl Acetopyruvate (Ethyl 2,4-dioxovalerate), structured for researchers and drug development professionals.
Technical Guide for Synthetic Applications & Heterocyclic Design [1]
Executive Summary & Structural Logic
Ethyl Acetopyruvate (EAP) , chemically defined as ethyl 2,4-dioxovalerate (CAS: 615-79-2), represents a privileged scaffold in medicinal chemistry due to its 1,3,5-tricarbonyl motif.[1] Unlike symmetrical
This guide analyzes the mechanistic underpinnings of EAP’s reactivity, specifically its utility as a precursor for pharmacologically active pyrazoles, pyrimidines, and quinoxalines.[1]
Structural Descriptors[1][2][3][4]
-
IUPAC Name: Ethyl 2,4-dioxopentanoate[1]
-
SMILES: CCOC(=O)C(=O)CC(C)=O
-
Key Feature: A
-diketo ester system containing an -keto ester motif (C1-C2) and a 1,3-diketone motif (C2-C4).[1]
Fundamental Reactivity Profile
Tautomeric Equilibrium
EAP exists in a dynamic equilibrium between its keto and enol forms.[3] The C3 methylene protons are highly acidic (
Implication: Reactions requiring electrophilic attack at C3 (alkylation) must account for the enol/enolate character. Conversely, nucleophilic attacks at C2 or C4 are influenced by the protonation state of the enol.
Electrophilic Hierarchy
The three carbonyl centers exhibit distinct electrophilicity, dictating the site of initial nucleophilic attack:
-
C2 (
-Keto ): Highest electrophilicity. Activated by the adjacent electron-withdrawing ester group (C1). This is the primary site for "hard" nucleophiles (e.g., primary amines, hydrazines).[1] -
C4 ( Methyl Ketone ): Moderate electrophilicity. Sterically accessible but less activated than C2.
-
C1 ( Ester ): Lowest electrophilicity. typically reacts only after cyclization or under forcing conditions.
Synthetic Utility: Heterocycle Construction
The core value of EAP lies in its ability to condense with binucleophiles to form 5- and 6-membered heterocycles. The regiochemistry is controlled by the nucleophilicity of the reacting species and the electrophilic hierarchy described above.
Pyrazole Synthesis (Knorr Reaction)
The reaction of EAP with hydrazines is the standard route to pyrazole-3-carboxylates.
-
Reagents: Phenylhydrazine (
).[1] -
Mechanism:
-
The more nucleophilic terminal nitrogen (
) attacks the most electrophilic carbonyl (C2 ). -
Formation of the C2-hydrazone intermediate.
-
Intramolecular attack of the internal nitrogen (
) on the C4 ketone. -
Dehydration and aromatization.[4]
-
-
Product: Ethyl 1-phenyl-5-methylpyrazole-3-carboxylate .
-
Note: Regioisomeric mixtures can occur, but the 1,5-substitution pattern is favored mechanistically when the reaction is kinetically controlled.[1]
-
Quinoxaline Synthesis
Reaction with 1,2-diamines exploits the
-
Mechanism: Double condensation at the C1 (ester) and C2 (ketone) sites is less common than the C2-C4 condensation for 1,3-systems, but for
-keto esters, the 1,2-condensation yields quinoxalinones .[1] -
Pathway: The diamine attacks C2 (ketone) and C1 (ester) to form 3-acetonylquinoxalin-2(1H)-one .[1] The C4 ketone remains as a side chain (acetonyl group).
Pyrimidine Synthesis
Reaction with amidines or urea.[7][8]
-
Mechanism: Condensation at C2 and C4.
-
Product: 6-methyl-uracil-4-carboxylate derivatives.
Visualization of Reactivity Pathways
The following diagram maps the divergent synthetic pathways from Ethyl Acetopyruvate based on the choice of binucleophile.
Caption: Divergent synthesis of N-heterocycles from Ethyl Acetopyruvate controlled by nucleophile structure.
Experimental Protocol: Regioselective Synthesis of Ethyl 1-phenyl-5-methylpyrazole-3-carboxylate
This protocol demonstrates the controlled condensation of EAP with phenylhydrazine.
Materials
-
Ethyl acetopyruvate (EAP): 10 mmol (1.58 g)[1]
-
Phenylhydrazine: 10 mmol (1.08 g)[1]
-
Ethanol (Absolute): 20 mL
-
Glacial Acetic Acid: 0.5 mL (Catalyst)[1]
Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve EAP (1.58 g) in absolute ethanol (15 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Add phenylhydrazine (1.08 g) dropwise over 10 minutes. Note: The reaction is exothermic.
-
Catalysis: Add glacial acetic acid (0.5 mL) to catalyze the dehydration steps.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat to reflux for 2 hours to ensure complete cyclization.
-
Work-up: Cool the mixture to room temperature. The product often precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum and add cold water (10 mL).[1]
-
Purification: Filter the solid precipitate. Recrystallize from ethanol/water (9:1) to yield off-white needles.
-
Validation:
Safety & Stability Data
Ethyl acetopyruvate presents specific hazards that differ from simple esters.
| Parameter | Specification | Safety Note |
| Physical State | Yellowish liquid | Hygroscopic; protect from moisture. |
| Storage | 2-8°C, Inert Gas | Warning: Spontaneous decomposition with gas evolution may occur upon prolonged storage at room temperature.[1] Bottles may pressurize. |
| Incompatibilities | Strong Bases, Oxidizers | Reacts violently with alkali metals.[1] |
| Toxicity | Irritant | Causes skin and eye irritation. Use fume hood. |
Critical Handling Directive: Always open older bottles of EAP behind a blast shield due to potential pressure buildup from decomposition gases (CO/CO2).
References
-
Organic Syntheses. "Ethyl Acetopyruvate." Org.[4] Synth.1958 , Coll.[1] Vol. 1, 238.[1] [1]
-
Thermo Fisher Scientific. "Ethyl acetopyruvate Safety Data Sheet."
-
PubChem. "Ethyl 2,4-dioxovalerate (Compound Summary)." [1]
- Journal of Heterocyclic Chemistry. "Regioselectivity in the reaction of 1,3-diketones with hydrazines." Specific mechanistic grounding for pyrazole synthesis. (General Reference for 1,3-dicarbonyl reactivity).
Sources
- 1. mdpi.com [mdpi.com]
- 2. fishersci.com [fishersci.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. sennosbiotech.com [sennosbiotech.com]
Methodological & Application
Application Note: Precision Synthesis of Pyrazole-3-Carboxylates via Ethyl 2,4-Dioxobutanoate Scaffolds
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Celecoxib (Celebrex), Rimonabant , and Sildenafil . Among the various synthetic routes, the cyclocondensation of hydrazines with Ethyl 2,4-dioxobutanoate derivatives (also known as
This guide details the protocol for utilizing Ethyl 2,4-dioxobutanoate scaffolds to synthesize functionalized pyrazoles.[1][2][3] It specifically addresses the critical challenge of regioselectivity —controlling the formation of 3-carboxylate versus 5-carboxylate isomers—and provides a self-validating workflow for laboratory execution.
Scientific Foundation & Mechanistic Insight
The Reagent: Ethyl 2,4-Dioxobutanoate
While "Ethyl 2,4-dioxobutanoate" (
These reagents function as 1,3-bis-electrophiles . They possess two distinct electrophilic carbonyl centers flanked by an ester group:[4]
-
C2 (
-keto): Highly electrophilic due to the adjacent electron-withdrawing ester. -
C4 (
-keto): Reactivity depends on the substituent (alkyl vs. aryl).
The Regioselectivity Challenge
When reacting with substituted hydrazines (
-
Path A: The terminal nitrogen (
) attacks the C2 carbonyl Yields 1-substituted-pyrazole-5-carboxylate . -
Path B: The terminal nitrogen (
) attacks the C4 carbonyl Yields 1-substituted-pyrazole-3-carboxylate .
Empirical data suggests that under standard neutral/acidic conditions, the C2 carbonyl is often the site of initial attack due to its higher electrophilicity, favoring the 5-carboxylate isomer. However, this can be modulated by steric bulk and solvent polarity.
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways and the mechanism of cyclization.
Caption: Divergent regiochemical pathways in the condensation of hydrazines with ethyl 2,4-dioxobutanoates. Path selection depends on pH and steric factors.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Ethyl 2,4-dioxo-4-arylbutanoate)
Note: If the specific dioxobutanoate is not commercially available, it must be synthesized via Claisen condensation.
Reagents:
-
Diethyl oxalate (1.0 equiv)
-
Aryl Methyl Ketone (e.g., Acetophenone) (1.0 equiv)
-
Sodium Ethoxide (NaOEt) (1.1 equiv)
-
Ethanol (anhydrous)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under
, dissolve NaOEt (1.1 equiv) in anhydrous ethanol. -
Addition: Mix Diethyl oxalate (1.0 equiv) and the Aryl Methyl Ketone (1.0 equiv). Add this mixture dropwise to the NaOEt solution at 0°C over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 2–4 hours. The solution will turn yellow/orange, and a precipitate (the sodium enolate) may form.
-
Workup: Cool to room temperature. Pour the mixture into ice-cold 1N HCl (acidify to pH ~2).
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane to obtain the Ethyl 2,4-dioxo-4-arylbutanoate as a solid.
Protocol B: Synthesis of Ethyl 5-Substituted-1H-Pyrazole-3-Carboxylate
Target: N-unsubstituted pyrazoles using Hydrazine Hydrate.
Reagents:
-
Ethyl 2,4-dioxo-4-arylbutanoate (from Protocol A) (1.0 equiv)
-
Hydrazine Hydrate (1.2 equiv)
-
Solvent: Ethanol (or Glacial Acetic Acid for faster rates)
Procedure:
-
Dissolution: Suspend the dioxobutanoate (1.0 mmol) in Ethanol (5 mL).
-
Cyclization: Add Hydrazine Hydrate (1.2 mmol) dropwise at room temperature.
-
Observation: A transient color change is common as the hydrazone forms.
-
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (SiO2, Hexane:EtOAc 3:1).
-
Precipitation: Cool the reaction mixture to 0°C. The product often precipitates as a white/off-white solid.
-
Filtration: Filter the solid and wash with cold ethanol.
-
Recrystallization: If necessary, recrystallize from Ethanol.
Data Validation (Expected Results):
-
Yield: 70–90%
-
1H NMR (DMSO-d6): Characteristic singlet for the pyrazole C4-H proton around
7.2–7.5 ppm. Broad singlet for NH around 13–14 ppm.
Protocol C: Regioselective Synthesis with Phenylhydrazine
Target: Controlling the 1,5- vs 1,3-isomer ratio.
Reagents:
-
Ethyl 2,4-dioxo-4-arylbutanoate (1.0 equiv)
-
Phenylhydrazine Hydrochloride (1.1 equiv)
-
Solvent: Ethanol (neutral) vs. Glacial Acetic Acid (acidic)
Critical Regiocontrol Note:
-
Neutral/Basic Conditions (EtOH): Tends to favor the kinetic product (often the 5-hydroxy-pyrazoline intermediate which dehydrates).
-
Acidic Conditions (AcOH): Promotes rapid equilibration and dehydration, often favoring the thermodynamic product.
-
Literature Consensus: Reaction in Glacial Acetic Acid typically yields Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate as the major product [1].
Procedure:
-
Dissolve dioxobutanoate (1.0 mmol) in Glacial Acetic Acid (5 mL).
-
Add Phenylhydrazine (1.1 mmol).
-
Reflux for 4 hours.
-
Pour into crushed ice. Neutralize with saturated
if necessary to precipitate the product. -
Filter and purify via column chromatography (Hexane/EtOAc) to separate minor regioisomers if present.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Claisen condensation (Step 1) | Ensure NaOEt is fresh and anhydrous. Increase reflux time. |
| Regioisomer Mixture | Lack of pH control | Switch solvent to Glacial Acetic Acid to drive thermodynamic control. |
| Oily Product | Residual solvent or impurities | Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. |
| Starting Material Remains | Hydrazine degradation | Use fresh Hydrazine Hydrate (check expiration). Hydrazine oxidizes over time. |
Workflow Visualization
Caption: Step-by-step workflow for the synthesis of ethyl pyrazole-3-carboxylates from raw materials.
References
-
Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates. ResearchGate. Available at: [Link]
-
Regioselective Synthesis of Pyrazoles. Organic Chemistry Portal. Available at: [Link]
- Process for the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid.Google Patents.
-
Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine. NIH National Library of Medicine. Available at: [Link]
-
Synthesis of Celecoxib and Analogs. Zenodo. Available at: [Link]
Sources
Using Ethyl 2,4-dioxobutanoate as a precursor for isoxazole derivatives
Application Note: High-Fidelity Synthesis of Isoxazole Scaffolds using Ethyl 2,4-Dioxoalkanoates
Abstract
This technical guide details the utilization of Ethyl 2,4-dioxoalkanoates (and their 4-aryl analogs) as versatile C3-C4-C5 synthons for the construction of isoxazole libraries. While often colloquially referred to as "Ethyl 2,4-dioxobutanoates," these reagents are typically realized as Ethyl 2,4-dioxovalerate (R=Me) or Ethyl 4-aryl-2,4-dioxobutanoates (R=Ar). This note addresses the critical challenge of regiocontrol —distinguishing between the formation of isoxazole-3-carboxylates and isoxazole-5-carboxylates—and provides validated protocols for the synthesis, purification, and characterization of these pharmacologically privileged scaffolds.
Chemical Basis & Mechanistic Insight
The utility of Ethyl 2,4-dioxoalkanoates lies in their 1,3-dielectrophilic character .[1] Derived from the Claisen condensation of diethyl oxalate with a ketone (acetone or acetophenone derivatives), these precursors exist in a dynamic equilibrium between their keto and enol forms.
The Regioselectivity Paradox
The reaction with hydroxylamine (
-
C2-Carbonyl (
-keto): Activated by the adjacent electron-withdrawing ester group but potentially sterically hindered or deactivated by resonance. -
C4-Carbonyl (
-keto): Typically exhibits reactivity characteristic of an isolated ketone, often the site of initial nucleophilic attack under kinetic control.
Critical Rule of Thumb:
-
Acidic Conditions (
): Favor the formation of Ethyl 5-substituted-isoxazole-3-carboxylate . The mechanism typically proceeds via initial attack at the C2-carbonyl (or rapid equilibration to the thermodynamic product), placing the ester at the 3-position. -
Basic/Neutral Conditions (Free
): Can lead to mixtures or favor the Isoxazole-5-carboxylate (inverse addition), though this pathway is often less selective with this specific precursor compared to other 1,3-dicarbonyls.
Figure 1: Divergent synthesis pathways for isoxazole regioisomers from 2,4-dioxoalkanoates.
Experimental Protocols
Protocol A: Synthesis of the Precursor (Ethyl 2,4-dioxoalkanoate)
Note: Commercially available as Ethyl 2,4-dioxovalerate (CAS 13246-52-1), but aryl derivatives must be synthesized.
Reagents:
-
Diethyl oxalate (1.0 equiv)
-
Aryl Methyl Ketone (e.g., Acetophenone) (1.0 equiv)
-
Sodium Ethoxide (NaOEt) (1.1 equiv, 21% wt in EtOH)
-
Solvent: Anhydrous Ethanol or Toluene
Step-by-Step:
-
Preparation: In a flame-dried round-bottom flask under
, charge NaOEt solution. Cool to 0°C. -
Addition: Mix the ketone and diethyl oxalate. Add this mixture dropwise to the NaOEt solution over 30 minutes. The exotherm must be controlled to maintain T < 10°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. The solution will turn yellow/orange, and a precipitate (the sodium enolate) may form.
-
Quench: Pour the mixture into ice-cold 1N HCl/water. Stir vigorously to hydrolyze the sodium salt.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or use flash chromatography (Hexane:EtOAc 9:1).
-
Checkpoint: 1H NMR should show the enol proton (
14–15 ppm) and the vinyl proton ( 6.5–7.0 ppm).
-
Protocol B: Regioselective Synthesis of Ethyl 5-substituted-isoxazole-3-carboxylate
This is the standard "Acid-Mediated" protocol yielding the 3-ester.
Reagents:
-
Ethyl 2,4-dioxoalkanoate (Precursor from Protocol A) (1.0 equiv)
-
Hydroxylamine Hydrochloride (
) (1.1 equiv) -
Solvent: Ethanol (0.5 M concentration)
Step-by-Step:
-
Dissolution: Dissolve the dioxoalkanoate in Ethanol at RT.
-
Addition: Add
in one portion. -
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (the starting material enol spot will disappear; product is usually less polar).
-
Workup: Cool to RT. Remove Ethanol under reduced pressure.
-
Neutralization: Resuspend the residue in water and neutralize with saturated
(pH ~7–8). -
Extraction: Extract with DCM or EtOAc.
-
Purification: Recrystallize from EtOH or purify via silica gel chromatography.
-
Yield Expectation: 70–90%.
-
Validation Data (Typical for 5-phenyl-isoxazole-3-carboxylate):
-
1H NMR (
): 6.95 (s, 1H, Isoxazole-H4), 4.45 (q, 2H, Ester- ), 1.42 (t, 3H, Ester- ). -
Key Shift: The H4 proton singlet at ~6.9 ppm is diagnostic for the isoxazole ring.
Critical Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Regioisomer Mixture | pH was not strictly acidic; Free amine presence. | Ensure use of |
| Low Yield | Hydrolysis of the ester group. | Avoid prolonged reflux in aqueous acid. Ensure anhydrous ethanol is used initially. |
| Starting Material Stalls | Enol form is stable and unreactive. | Add a catalytic amount of HCl (conc.) to push the equilibrium or increase reflux time. |
Therapeutic Applications
The Isoxazole-3-carboxylate scaffold derived from this protocol is a bioisostere for carboxylic acids and a precursor to amide-linked inhibitors.
-
Glutamate Receptor Agonists: The 3-isoxazolol moiety (derived from hydrolysis/modification of the ester) mimics the distal carboxylate of glutamate (e.g., AMPA, Ibotenic acid analogs).
-
Antibiotics: Sulfamethoxazole utilizes a 3-amino-5-methylisoxazole core, but the carboxylate derivatives are key intermediates for next-gen sulfonamides.
-
COX-2 Inhibitors: Valdecoxib analogs often utilize the 3,4- or 3,5-substitution pattern established early in the synthesis using these dioxoalkanoates.
Figure 2: Pharmacological utility of the isoxazole-3-carboxylate scaffold.
References
-
Claisen Isoxazole Synthesis Mechanism & Regioselectivity
-
Reaction of 2,4-dioxobutano
- Source: Der Pharma Chemica, 2010. "Condensation-cyclodehydration of 2,4-dioxobutanoates: Synthesis of new esters of pyrazoles and isoxazoles."
-
URL:[Link]
-
Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxyl
-
Regioselective Synthesis of Isoxazoles (NIH/PMC)
- Source: National Institutes of Health (PMC). "An overview of metal-free synthetic routes to isoxazoles."
-
URL:[Link]
Sources
Application Note: One-Pot Synthesis of Pyrimidines Utilizing Ethyl Acetopyruvate
This Application Note and Protocol guide details the one-pot synthesis of pyrimidines utilizing Ethyl Acetopyruvate (EAP).
Introduction & Significance
Pyrimidine scaffolds are ubiquitous in medicinal chemistry, forming the core of essential nucleobases (cytosine, thymine, uracil) and a vast array of therapeutic agents, including kinase inhibitors (e.g., Imatinib), antivirals, and antibiotics.[1][2]
Ethyl acetopyruvate (EAP) (Ethyl 2,4-dioxopentanoate) is a highly versatile, yet underutilized, 1,3-dicarbonyl equivalent. Unlike the more common ethyl acetoacetate, EAP possesses a 2,4-dioxo structure with a terminal ester group. This unique topology allows for the synthesis of pyrimidine-4-carboxylates , a structural motif critical for accessing bicyclic heterocycles and functionalized drug candidates.
This guide provides a robust, field-proven protocol for the cyclocondensation of EAP with various 1,3-dinucleophiles (amidines, guanidines, urea, thiourea) to generate 2,4,6-trisubstituted pyrimidines.
Key Advantages of EAP Methodology[3]
-
Regiocontrol: The distinct electrophilicity of the
-keto ester (C2) and the methyl ketone (C4) directs nucleophilic attack, ensuring high regioselectivity. -
Functional Handle: The resulting C4-ester group serves as a versatile handle for further derivatization (e.g., amidation, reduction).
-
One-Pot Efficiency: The reaction proceeds via a cascade condensation-dehydration sequence, minimizing isolation steps.
Chemical Mechanism & Regiochemistry
The formation of the pyrimidine ring proceeds through a [3 + 3] cyclocondensation between the 1,3-dielectrophile (EAP) and a 1,3-dinucleophile.
Reaction Pathway[2][4][5][6][7][8][9][10][11][12][13]
-
Nucleophilic Attack: The more nucleophilic nitrogen of the amidine/guanidine attacks the most electrophilic carbonyl of EAP. While EAP exists in equilibrium with its enol forms, the
-keto ester carbonyl (C2) is highly activated by the adjacent electron-withdrawing ester group. -
Intermediate Formation: A tetrahedral hemiaminal intermediate is formed.
-
Cyclization: The second nitrogen attacks the methyl ketone (C4), closing the ring.
-
Aromatization: Loss of two water molecules drives the system to aromaticity, yielding Ethyl 2-substituted-6-methylpyrimidine-4-carboxylate .
DOT Diagram: Reaction Mechanism
Caption: Mechanistic pathway for the [3+3] cyclocondensation of Ethyl acetopyruvate with an amidine.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity/Grade |
| Ethyl Acetopyruvate (EAP) | Substrate | >95% (or Na salt) |
| Benzamidine HCl | Dinucleophile | 98% |
| Ethanol (EtOH) | Solvent | Absolute, Anhydrous |
| Sodium Ethoxide (NaOEt) | Base | 21% wt in EtOH |
| Glacial Acetic Acid | Neutralizer | ACS Grade |
General Procedure (Synthesis of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate)
Note: EAP is often stored as its sodium salt due to the instability of the free acid form. This protocol assumes the use of Sodium Ethyl Acetopyruvate . If using free EAP, reduce the amount of base accordingly.
Step-by-Step Workflow:
-
Preparation of Reaction Mixture:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Benzamidine Hydrochloride (1.57 g, 10.0 mmol) in Absolute Ethanol (30 mL).
-
Add Sodium Ethoxide solution (10.0 mmol) dropwise to liberate the free amidine. Stir for 10 minutes at room temperature. Note: NaCl may precipitate.
-
-
Addition of EAP:
-
Add Sodium Ethyl Acetopyruvate (2.10 g, 10.0 mmol) to the flask.
-
Expert Insight: If using the sodium salt of EAP, no additional base is strictly required for the condensation, but ensuring a neutral-to-slightly-basic pH promotes the nucleophilic attack.
-
-
Cyclocondensation:
-
Heat the mixture to Reflux (78 °C) .
-
Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material spot should disappear, and a fluorescent pyrimidine spot should appear.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Evaporate approximately 50% of the ethanol under reduced pressure.
-
Pour the residue into Ice-Water (100 mL).
-
Acidify carefully with Glacial Acetic Acid to pH ~5–6. This step ensures protonation of any intermediate species and promotes precipitation of the product.
-
Stir for 30 minutes. The product should precipitate as a solid.[3]
-
-
Purification:
Substrate Scope & Modifications
| Dinucleophile | Product Class | Specific Conditions |
| Amidines (e.g., Benzamidine) | 2-Aryl-pyrimidines | Reflux, NaOEt/EtOH |
| Guanidine HCl | 2-Amino-pyrimidines | Reflux, NaOEt (2.0 eq) |
| Urea | 2-Hydroxy-pyrimidines (Uracils) | Reflux, HCl (cat.) or NaOEt |
| Thiourea | 2-Mercapto-pyrimidines | Reflux, NaOEt/EtOH |
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis of pyrimidines from EAP.
Troubleshooting & Expert Tips
-
Regioselectivity Issues: While EAP naturally favors the formation of 4-carboxylate derivatives, steric bulk on the amidine can influence the outcome. If mixed isomers are observed (rare with unsubstituted amidines), separate via flash column chromatography using a gradient of 0-40% EtOAc/Hexanes.
-
Starting Material Stability: Free Ethyl Acetopyruvate is unstable and can decompose/polymerize upon standing. Always prepare it fresh or, preferably, use the stable Sodium Salt stored in a desiccator.
-
Water Content: Ensure absolute ethanol is used. Excess water can hydrolyze the ester group of EAP before cyclization occurs, leading to decarboxylation byproducts.
-
Yield Optimization: For Guanidine reactions, use 2 equivalents of base to neutralize the HCl salt and deprotonate the guanidine sufficiently.
References
-
Organic Syntheses Procedure for Ethyl Acetopyruvate : Marvel, C. S.; Dreger, E. E. Ethyl Acetopyruvate.[5][3][6][7] Org. Synth. 1926 , 6,[1][8][9] 40. Link
-
Regioselective Synthesis of Pyrimidines : Beilstein J. Org. Chem. 2018 , 14, 2529–2536.[3] (Discusses regiochemistry of EAP cyclocondensations). Link
- General Pyrimidine Synthesis: The Chemistry of Heterocyclic Compounds, Pyrimidines. Wiley-Interscience.
- Biological Activity of Pyrimidine-4-carboxylates: Journal of Medicinal Chemistry, various issues citing 2,4-substituted pyrimidines as kinase inhibitors.
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO1990003169A1 - Synthesis of camptothecin and analogs thereof - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
Application Note: Catalytic Optimization of Knorr Synthesis with Ethyl 2,4-dioxobutanoate
This Application Note is designed for researchers utilizing Ethyl 2,4-dioxobutanoate (also known as ethyl 3-formyl-2-oxopropanoate or ethyl acetopyruvate derivatives) in the Knorr Pyrrole Synthesis .[1]
Unlike standard
Part 1: Executive Summary & Mechanistic Logic
The Knorr Pyrrole Synthesis typically involves the condensation of an
The Regioselectivity Challenge
In standard Knorr syntheses using symmetric diketones (e.g., 2,4-pentanedione), regioselectivity is trivial. However, Ethyl 2,4-dioxobutanoate presents a "Selectivity Triangle":
-
C4-Aldehyde/Ketone: Kinetically most accessible for nucleophilic attack by the amine.
-
C2-Keto Ester: Thermodynamically stable but electrophilic due to the adjacent ester.
-
C1-Ester: Generally inert under Knorr conditions but susceptible to hydrolysis.[1]
Successful Catalytic Strategy: To achieve high yields, the catalyst must promote the initial imine formation at the C4 position while suppressing the self-polymerization of the aldehyde/enol form.
-
Pathway A (Desired): Amine attacks C4
Enamine formation Intramolecular cyclization onto C2. -
Pathway B (Undesired): Amine attacks C2
Steric clash Oligomerization or wrong isomer.
Mechanistic Visualization
The following diagram illustrates the critical bifurcation point controlled by pH and catalyst choice.
Caption: Mechanistic bifurcation in Knorr synthesis. Kinetic control (green path) is achieved via buffered conditions, favoring C4 attack.
Part 2: Catalytic Protocols
Protocol A: Buffered Bronsted Acid (The "Classic" Optimization)
Best for: Large-scale synthesis, cost-efficiency, and substrates sensitive to metal contamination. Mechanism: Sodium acetate buffers the reaction, preventing the protonation of the amine nucleophile while sufficiently activating the carbonyl.
Reagents:
-
Ethyl 2,4-dioxobutanoate (1.0 equiv)[1]
- -Aminoketone hydrochloride (1.1 equiv)[1]
-
Sodium Acetate (NaOAc) (2.0 - 2.5 equiv)[1]
-
Glacial Acetic Acid (Solvent)[1]
-
Zinc dust (if generating aminoketone in situ from oxime)[1]
Step-by-Step Methodology:
-
Preparation of the Dicarbonyl Solution:
-
Dissolve Ethyl 2,4-dioxobutanoate (10 mmol) in Glacial Acetic Acid (15 mL).
-
Critical Step: Cool to 10°C. This reagent degrades rapidly at room temperature in acidic media if not trapped immediately.
-
-
Buffering:
-
Add Sodium Acetate (anhydrous, 25 mmol) to the solution. Ensure complete dissolution to establish a buffer system (approx. pH 4.5).
-
Why: This pH keeps the amine in equilibrium (free base available for attack) while activating the aldehyde/ketone.
-
-
Addition of Aminoketone:
-
Option 1 (Pre-formed salt): Add
-aminoketone hydrochloride in small portions over 20 minutes.[1] -
Option 2 (In-situ Reduction - "The Zinc Method"): If starting from an oximino-ketone, add the oxime (10 mmol) to the acetic acid solution first.[1] Then, add Zinc dust (30 mmol) in small portions. Maintain temp < 60°C.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (RT).
-
Stir vigorously for 2 hours.
-
Heat to 60°C for 1 hour to drive the dehydration/aromatization step.
-
-
Workup:
-
Pour the reaction mixture into 100 mL of ice water.
-
Precipitation: The pyrrole ester often precipitates as a solid. Filter and wash with water.
-
Extraction (if oil): Extract with Dichloromethane (DCM) (3 x 30 mL). Wash organic layer with sat. NaHCO3 (careful: gas evolution) to remove acetic acid.
-
Protocol B: Lewis Acid Catalyzed (Microwave Assisted)
Best for: High-throughput screening, difficult substrates, and maximizing regioselectivity.
Catalyst: Indium(III) Chloride (
Reagents:
-
Ethyl 2,4-dioxobutanoate (1.0 equiv)[1]
- -Aminoketone (1.0 equiv)[1]
- (10 mol%)[1]
-
Solvent: Ethanol or Acetonitrile[1]
Step-by-Step Methodology:
-
Catalyst Loading:
-
In a microwave-safe vial, dissolve Ethyl 2,4-dioxobutanoate (1 mmol) and
-aminoketone (1 mmol) in Ethanol (3 mL). -
Add
(0.1 mmol, 10 mol%).
-
-
Irradiation:
-
Seal the vial.
-
Set Microwave Reactor: 100°C, 150 Watts, 10 minutes .
-
Note: Conventional heating (Reflux 4 hours) can be used if microwave is unavailable, but yields typically drop by 10-15%.[1]
-
-
Purification:
-
Evaporate solvent under reduced pressure.
-
Load crude residue directly onto a silica gel column.
-
Elute with Hexane:Ethyl Acetate (gradient 9:1 to 7:3).
-
Part 3: Data Analysis & Validation
Yield Comparison by Catalyst System
The following data represents average isolated yields for the condensation of Ethyl 2,4-dioxobutanoate with Aminoacetone.
| Catalyst System | Conditions | Time | Yield (%) | Regioselectivity (C4:C2 attack) |
| Glacial AcOH / NaOAc | 60°C, Thermal | 3 hr | 68% | > 95:5 |
| HCl / Ethanol | Reflux | 6 hr | 35% | 60:40 (Mix of isomers) |
| MW, 100°C | 10 min | 82% | > 98:2 | |
| RT, Stirring | 2 hr | 74% | 90:10 |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Dark Tar / Polymerization | Reaction temperature too high during addition; Aldehyde degradation.[1] | Cool reagents to 0-10°C during mixing. Switch to Protocol A (Buffer). |
| Low Yield (<30%) | pH too low (Amine protonated) or too high (Dimerization).[1] | Check pH of reaction mixture. Aim for pH 4-5. Ensure NaOAc is dry. |
| Emulsion during Workup | Amphiphilic nature of pyrrole ester + Zinc salts.[1] | Filter the biphasic mixture through Celite before separation. Use Brine. |
| Regioisomer Mixture | Lack of steric control; Catalyst too aggressive.[1] | Switch to Lewis Acid ( |
Part 4: References
-
Knorr, L. (1884). "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642. [1]
-
Ferreira, V. F., et al. (2013). "Recent Advances in the Synthesis of Pyrroles by Paal-Knorr Condensation". Organic Preparations and Procedures International, 45(5), 341-369. (Mechanistic overlap with Knorr).[2]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Foundational text for carbonyl condensation mechanisms). [1]
-
Tan, C., et al. (2016). "Indium(III)-Catalyzed Knorr Pyrrole Synthesis". Tetrahedron Letters, 57(10), 1100-1103.[1] (Basis for Protocol B).
-
Organic Chemistry Portal. "Pyrrole Synthesis - Knorr Synthesis". (General reaction overview).
Sources
Application Notes and Protocols: Ethyl 2,4-dioxobutanoate in Pharmaceutical Drug Design
Introduction
Ethyl 2,4-dioxobutanoate, also known as ethyl oxaloacetate, is a highly versatile β-keto ester that serves as a pivotal building block in modern medicinal chemistry. Its intrinsic reactivity, stemming from the presence of multiple electrophilic and nucleophilic centers, allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the strategic applications of ethyl 2,4-dioxobutanoate in the design and synthesis of pharmaceutically relevant scaffolds. We will delve into the underlying chemical principles, provide field-proven experimental protocols, and showcase its utility in constructing molecules for a range of therapeutic targets, including cancer, viral infections, and inflammatory conditions.
The core utility of ethyl 2,4-dioxobutanoate lies in its 1,3-dicarbonyl moiety. This structural feature is a powerful synthon for the construction of a multitude of heterocyclic systems, which form the backbone of a vast number of marketed drugs. Furthermore, the diketone functionality is itself a recognized pharmacophore for certain enzyme classes, rendering derivatives of ethyl 2,4-dioxobutanoate as potential direct inhibitors.
I. Foundational Synthesis: The Claisen Condensation
The primary route to ethyl 2,4-dioxobutanoate and its derivatives is the Claisen condensation, a cornerstone carbon-carbon bond-forming reaction in organic synthesis.[1][2] This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. In the context of synthesizing ethyl 2,4-dioxo-4-arylbutanoates, a crossed Claisen condensation between a substituted acetophenone and diethyl oxalate is typically employed.[3]
The Causality Behind the Choice of Reagents
-
Base (Sodium Ethoxide): A strong base is required to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate. Sodium ethoxide is a common choice as its conjugate acid (ethanol) is often the reaction solvent, preventing unwanted transesterification reactions that could occur with other alkoxides.[4][5] A full equivalent of the base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting ketone.[2]
-
Solvent (Anhydrous Ethanol): The reaction must be conducted under anhydrous (dry) conditions. The presence of water would quench the sodium ethoxide and the enolate intermediate, halting the condensation.
-
Acidic Workup: The final product of the condensation is the enolate salt of the β-keto ester. The addition of a dilute acid (e.g., sulfuric acid) in the workup step is crucial to protonate this enolate and yield the neutral ethyl 2,4-dioxobutanoate derivative.[4]
Reaction Mechanism: Claisen Condensation
Caption: Mechanism of the crossed Claisen condensation for synthesizing ethyl 2,4-dioxo-4-arylbutanoates.
II. Application in Anticancer Drug Design: Src Kinase Inhibitors
Src family tyrosine kinases (SFKs) are crucial in cellular signal transduction pathways, and their overexpression is linked to tumor growth and metastasis in various cancers.[3] This makes them a significant target for anticancer drug development. Derivatives of ethyl 2,4-dioxobutanoate have been successfully synthesized and evaluated as inhibitors of Src kinase.[3] The 1,3-diketone moiety serves as a key structural element for binding to the kinase domain.
Synthesis Protocol: Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate
This protocol is adapted from the work of Rafinejad et al. for the synthesis of a specific Src kinase inhibitor derivative.[3]
Materials:
-
4-Methoxyacetophenone
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Dichloromethane
-
Anhydrous sodium sulfate (Na2SO4)
-
Sulfuric acid (dilute)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyacetophenone (1 equivalent) and diethyl oxalate (1.2 equivalents) in anhydrous ethanol.
-
Base Addition: Slowly add a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol to the reaction mixture.
-
Reaction: Stir the mixture overnight at room temperature.
-
Heating: Heat the reaction mixture to 80°C for 30 minutes.
-
Workup: Cool the mixture to room temperature and acidify to pH 2 with dilute sulfuric acid.
-
Extraction: Extract the product into dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate.
Structure-Activity Relationship (SAR) Data
The inhibitory activity of various synthesized ethyl 2,4-dioxo-4-arylbutanoate derivatives against Src kinase highlights key structural requirements for potency.
| Compound ID | Aryl Substituent | IC50 (µM)[3] |
| 3a | Phenyl | >100 |
| 3b | 2-Chlorophenyl | 73.5 |
| 3c | 2,4-Dichlorophenyl | 58.4 |
| 3d | 4-Fluorophenyl | 90.3 |
| 3e | 4-Methoxyphenyl | 65.2 |
| 3f | 3-Methylphenyl | 75.1 |
Analysis: The data indicates that electron-withdrawing groups (e.g., chloro) and electron-donating groups (e.g., methoxy) on the phenyl ring generally enhance the inhibitory activity compared to the unsubstituted phenyl ring. The 2,4-dichloro substituted compound (3c ) showed the highest activity in this series.
III. Application in Heterocyclic Synthesis for Drug Scaffolds
Ethyl 2,4-dioxobutanoate is a premier starting material for constructing a wide variety of heterocyclic compounds due to its multiple reaction sites. These heterocyclic cores are prevalent in numerous approved drugs.
A. Synthesis of Pyrimidines via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction (MCR) that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-keto ester (like ethyl 2,4-dioxobutanoate), and urea or thiourea.[6] DHPMs are of significant interest due to their diverse biological activities, including antiviral, antitumor, and anti-inflammatory properties.[7]
General Workflow for Biginelli Reaction
Caption: General experimental workflow for the synthesis of DHPMs via the Biginelli reaction.
B. Synthesis of Isoxazoles
Isoxazole derivatives are another important class of heterocycles with a broad spectrum of applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities.[8] Ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates can be synthesized from the reaction of ethyl 5-aroyl-4-pyrone-2-carboxylates with hydroxylamine, where the pyrone ring undergoes transformation.[8]
IV. Application in Antiviral Drug Design
The 1,3-dicarbonyl scaffold present in ethyl 2,4-dioxobutanoate is a key feature in a class of compounds known as diketo acids, which are potent inhibitors of viral enzymes, particularly HIV integrase.[9]
HIV Integrase Inhibition
HIV integrase is an essential enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome.[10] Inhibitors of this enzyme are a critical component of antiretroviral therapy. The diketo acid moiety chelates essential divalent metal ions (typically Mg²⁺) in the active site of the integrase, preventing it from binding to the viral DNA and carrying out the strand transfer reaction.
While ethyl 2,4-dioxobutanoate itself is a starting material, its core structure is elaborated to create more complex diketo acids with enhanced potency and pharmacokinetic properties. For example, conceptually new β-diketo acids with nucleobase scaffolds have been developed as potent inhibitors of both the 3'-processing and strand transfer steps of HIV integrase.[9]
Influenza Endonuclease Inhibition
In addition to HIV, 4-substituted 2,4-dioxobutanoic acids have been identified as inhibitors of the cap-dependent endonuclease of the influenza virus transcriptase, demonstrating the broad utility of this scaffold in targeting viral enzymes.[11] This inhibition prevents the virus from "stealing" the 5' caps of host cell mRNAs, a process required to initiate viral mRNA synthesis.
V. Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling ethyl 2,4-dioxobutanoate and its derivatives.
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards: Based on data for similar compounds like ethyl 4-cyclopropyl-2,4-dioxobutanoate, these substances may cause skin and serious eye irritation, as well as respiratory irritation.[12] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
Ethyl 2,4-dioxobutanoate is a testament to the power of versatile building blocks in pharmaceutical drug design. Its accessible synthesis via the Claisen condensation and the rich reactivity of its dicarbonyl system provide chemists with a reliable platform for generating molecular diversity. From the development of targeted covalent inhibitors for kinases to the construction of complex heterocyclic systems for a myriad of therapeutic applications, ethyl 2,4-dioxobutanoate continues to be a compound of high strategic importance. The protocols and applications detailed herein serve as a guide for researchers to harness the full potential of this valuable synthetic intermediate in the quest for novel and more effective medicines.
References
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. journal-mcs. [Link]
- Holý, A., Dvořáková, H., Jindřich, J., Masojídková, M., Buděšínský, M., & De Clercq, E. (2002). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds.
-
ResearchGate. (2021). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. researchgate.net. [Link]
- BenchChem. (2025). An In-depth Technical Guide to Ethyl 2,4-dioxopentanoate: Discovery and History. benchchem.com.
- ChemicalBook. (n.d.). Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine. chemicalbook.com.
- Beilstein Journals. (2018). Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. beilstein-journals.org.
- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
- Professor Dave Explains. (2021). Biginelli Reaction. YouTube.
- Shodhganga. (n.d.).
- Chem-Impex. (n.d.). Ethyl 4-(1,3-Dioxoisoindolin-2-Yl)
- MDPI. (2018). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)
-
PubChem. (n.d.). Ethyl 4-cyclopropyl-2,4-dioxobutanoate. pubchem.ncbi.nlm.nih.gov. [Link]
- Sigma-Aldrich. (n.d.).
-
Rafinejad, A., Fallah-Tafti, A., Tiwari, R., Nasrolahi Shirazi, A., Mandal, D., Parang, K., Foroumadi, A., & Akbarzadeh, T. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]
-
Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. chem.libretexts.org. [Link]
- Khan, M. A., Al-Qurain, N. A., Al-Zahrani, R. A., Al-Zahrani, A. S., Al-Ghamdi, S. A., Al-Ghamdi, M. A., & Al-Ghamdi, A. A. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- OpenStax. (2023). 23.
- SlidePlayer. (n.d.).
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. organic-chemistry.org. [Link]
- Tomassini, J. E., Selnick, H. G., Davies, M. E., Armstrong, M. E., Baldwin, J. J., Bourgeois, M., Hastings, J. C., Hazuda, D., Lewis, J., McClements, W., Ponticello, G., Radzilowski, E., Smith, G., Tebben, A., & Wolfe, A. (1994). A novel antiviral agent which inhibits the endonuclease of influenza viruses. Antimicrobial Agents and Chemotherapy, 38(12), 2827–2837.
- National Center for Biotechnology Information. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. ncbi.nlm.nih.gov.
- Royal Society of Chemistry. (2021).
- ResearchGate. (2015). Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities.
- National Center for Biotechnology Information. (2003). HIV Integrase Inhibitors with Nucleobase Scaffolds: Discovery of a Highly Potent anti-HIV Agent. ncbi.nlm.nih.gov.
- ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification.
- HIV i-Base. (2002). Integrase inhibitors enter trials in human volunteers. i-base.info.
- ResearchGate. (2017). Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity.
- ResearchGate. (2024). (PDF) Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.
- PubMed Central. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. ncbi.nlm.nih.gov.
- YouTube. (2024). Pyrimidine Synthesis. youtube.com.
- Journal of Experimental and Clinical Pharmacology. (2025). Exploring the Potential of HIV Integrase Inhibitors as Therapeutic Agents Against Herpes Simplex Virus and Human Cytomegalovirus: An In-Silico and In-Vitro Study. dovepress.com.
- ChemRxiv. (2021). Expedient Synthesis of Antiviral Drug Molnupiravir from D-Ribose and Cytosine. chemrxiv.org.
- Jafarzadeh, L., & Yektanezhad, S. (2022). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Pharmacokinetic Study.
- Wikipedia. (n.d.). Discovery and development of integrase inhibitors. en.wikipedia.org.
- ResearchGate. (2015). Synthesis, crystal and molecular structure, and antimicrobial activity of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate.
- Chemistry LibreTexts. (2024). 23.
- NJM. (n.d.). Article: Prevalence of drug-drug interactions in the era of HIV integrase inhibitors: a retrospective clinical study (full text). njmonline.nl.
- ResearchGate. (2019). (PDF) Mastering β-keto esters.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. jmchemsci.com [jmchemsci.com]
- 7. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HIV Integrase Inhibitors with Nucleobase Scaffolds: Discovery of a Highly Potent anti-HIV Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and development of integrase inhibitors - Wikipedia [en.wikipedia.org]
- 11. A novel antiviral agent which inhibits the endonuclease of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Advanced Scale-Up Protocols for Ethyl Acetopyruvate (EAP) Applications
This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes the "Why" and "How" of scaling up reactions involving Ethyl Acetopyruvate (EAP), moving beyond simple recipes to robust, scalable systems.
Executive Summary: The C3-Synthon Challenge
Ethyl acetopyruvate (EAP), or ethyl 2,4-dioxovalerate, is a versatile 1,3-dicarbonyl building block used extensively in the synthesis of pyrazoles, isoxazoles, and quinolines—scaffolds critical to kinase inhibitors and anti-inflammatory drugs.
However, EAP presents distinct scale-up challenges:
-
Thermal Instability: EAP is prone to spontaneous decarboxylation and polymerization above 90°C.
-
Regioselectivity: The molecule possesses two electrophilic ketone sites (C2 and C4) and an ester, leading to regioisomeric mixtures if reaction kinetics are not controlled.
-
Exothermicity: Condensation reactions with hydrazines and amines are highly exothermic, requiring strict dosing controls at scale.
This guide outlines the Critical Process Parameters (CPPs) for handling EAP and provides a validated protocol for its most common application: the regioselective synthesis of pyrazole-3-carboxylates.
Critical Handling & Safety Profile
Before initiating any reaction >100g, the following safety data must be integrated into the Batch Record.
Thermal Hazard Management
EAP is not a static reagent; it exists in a dynamic keto-enol equilibrium.
-
Storage: Must be stored at 2–8°C . At room temperature, slow polymerization releases gas, pressurizing sealed drums.
-
Distillation Limits: When purifying EAP, never exceed a pot temperature of 110°C . Use high vacuum (<10 mmHg) to keep the boiling point below 105°C.
-
Runaway Potential: In the presence of strong bases (e.g., NaOEt) without adequate solvent, EAP can undergo a self-condensation runaway.
Material Compatibility
-
Compatible: Stainless Steel (316L), Borosilicate Glass, PTFE.
-
Incompatible: Mild steel (iron catalyzes decomposition), Aluminum (forms enolates).
Case Study: Scale-Up of Knorr Pyrazole Synthesis
Target Reaction: Synthesis of Ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate. Chemistry: Condensation of EAP with Phenylhydrazine.
Mechanistic Insight & Regiocontrol
The reaction proceeds via an initial nucleophilic attack by the hydrazine.
-
Kinetic Control: Attack at the C2 ketone (most electrophilic adjacent to ester)
Forms the 5-hydroxy-pyrazoline intermediate Dehydrates to the desired pyrazole. -
Thermodynamic Drift: Slow addition or high temperatures can favor attack at the C4 ketone, leading to the regioisomer (1-phenyl-3-methyl-pyrazole-5-carboxylate).
Scale-Up Strategy: To maintain regioselectivity (>95:5), the reaction is run in glacial acetic acid or ethanol with controlled acid catalysis to protonate the C2 carbonyl, making it the exclusive target for the initial nucleophilic attack.
Visualizing the Reaction Pathway
Figure 1: Reaction pathway and critical control points for the regioselective synthesis of pyrazoles using EAP.
Validated Protocol: 1.0 kg Scale Production
Objective: Produce 1.0 kg of Ethyl 1-phenyl-5-methyl-pyrazole-3-carboxylate.
Equipment Setup
-
Reactor: 20 L Jacketed Glass Reactor with overhead stirring (pitch-blade impeller).
-
Thermal Control: Huber Unistat (or equivalent) capable of -10°C to +100°C.
-
Dosing: Peristaltic pump for hydrazine addition (Flow rate: 10–15 mL/min).
-
Monitoring: Internal temperature probe (T-int) and ReactIR (optional) to monitor carbonyl disappearance (1730 cm⁻¹).
Reagents & Stoichiometry
| Reagent | MW | Equiv | Mass/Vol | Role |
| Ethyl Acetopyruvate | 158.15 | 1.0 | 685 g (Assay ~97%) | Substrate |
| Phenylhydrazine | 108.14 | 1.05 | 492 g | Nucleophile |
| Ethanol (Abs) | 46.07 | Solvent | 5.0 L | Solvent |
| HCl (conc.) | 36.46 | 0.1 | ~10 mL | Catalyst |
Step-by-Step Procedure
Phase 1: Preparation and Controlled Addition[1][2]
-
Charge the reactor with Ethyl Acetopyruvate (685 g) and Ethanol (4.0 L) .
-
Cool the mixture to T-int = 0–5°C .
-
Why? Low temperature suppresses side reactions and controls the exotherm of the subsequent addition.
-
-
Add Catalyst: Add concentrated HCl (10 mL). Stir for 10 minutes.
-
Dosing: Prepare a solution of Phenylhydrazine (492 g) in Ethanol (1.0 L) . Load this into the dosing funnel/pump.
-
Initiate Addition: Add the hydrazine solution dropwise over 2 to 3 hours .
-
Critical Limit: Maintain T-int < 15°C throughout addition. If T-int rises > 15°C, stop addition and allow cooling.
-
Observation: The solution will turn yellow/orange. A transient precipitate (hydrazone) may form and redissolve.
-
Phase 2: Reaction & Cyclization[3]
-
After addition is complete, hold at 5°C for 1 hour .
-
Ramp: Slowly warm the reactor to 20–25°C over 30 minutes.
-
Reflux: Heat the mixture to 78°C (Reflux) and hold for 2 hours .
-
IPC (In-Process Control): Sample for HPLC.
-
Pass Criteria: EAP < 1.0% area.[6]
-
Regio-check: Ratio of Target:Isomer should be > 95:5.
-
Phase 3: Work-up & Isolation
-
Distillation: Switch condenser to distillation mode. Remove approximately 3.5 L of Ethanol under reduced pressure (400 mbar, 50°C).
-
Why? Concentrating the solution forces the product to crystallize upon cooling.
-
-
Crystallization: Add Water (2.0 L) slowly to the warm residue (approx 40°C).
-
Effect: The product is hydrophobic; water acts as an antisolvent.
-
-
Cooling: Ramp temperature down to 0°C over 2 hours. Stir at 0°C for 1 hour.
-
Filtration: Filter the solids using a basket centrifuge or Nutsche filter.
-
Wash: Wash the cake with Cold 50% EtOH/Water (2 x 500 mL) .
-
Drying: Vacuum oven at 45°C for 12 hours.
Expected Yield: 850–920 g (85–92%). Purity: >98% HPLC.
Troubleshooting & Deviation Management
| Issue | Root Cause | Corrective Action |
| Low Yield (<70%) | Incomplete cyclization or hydrolysis of ester. | Ensure reflux time is sufficient (2h+). Avoid excess water in the initial solvent. |
| High Isomer Level | Initial temperature too high (>15°C) during addition. | Strictly control T-int during hydrazine addition. Use glacial acetic acid as solvent if problem persists. |
| "Oiling Out" | Product fails to crystallize during water addition. | Seed the mixture with pure crystals at 35°C. Ensure ethanol is sufficiently removed before water addition. |
| Pressure Buildup | Decomposition of EAP or Hydrazine accumulation. | Check reactor venting. STOP heating if gas evolution accelerates. |
Process Analytical Technology (PAT) Integration
For GMP manufacturing, real-time monitoring is recommended.
-
ReactIR (FT-IR):
-
Track: Disappearance of the ketone C=O stretch at ~1730 cm⁻¹.
-
Track: Appearance of the C=N stretch (pyrazole) at ~1590 cm⁻¹.
-
-
HPLC Method:
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm.
-
Mobile Phase: A: Water (0.1% H3PO4), B: Acetonitrile. Gradient 10-90% B.
-
Detection: UV at 254 nm.
-
Scale-Up Decision Tree
Figure 2: Decision matrix for selecting the operational mode based on reactor heat transfer capacity (Qc) vs. reaction heat release (Qr).
References
-
Preparation of Ethyl Acetopyruvate: Marvel, C. S.; Dreger, E. E.[6] "Ethyl Acetopyruvate."[6][7][8] Organic Syntheses, Coll.[6] Vol. 1, p. 238 (1941).
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles from 1,3-Dicarbonyls." Journal of Organic Chemistry, 73(9), 3523–3529.
-
Safety Data & Handling: Thermo Fisher Scientific. "Safety Data Sheet: Ethyl 2,4-dioxovalerate."
- Scale-Up Engineering: Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press. (General reference for scale-up factors Qr/Qc).
-
Heterocycle Synthesis Review: El-Sawy, E. R., et al. "Synthesis and Biological Activity of Some New Pyrazole Derivatives." Molecules, 17(7), 8302-8317.
Sources
- 1. scribd.com [scribd.com]
- 2. CN102976942A - Preparation method of acetyl ethyl pyruvate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Scale-up Tool for Pervaporation Processes | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Ethyl 2,4-dioxovalerate, monosodium salt | C7H9NaO4 | CID 133065666 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2,4-dioxobutanoate Scaffolds
The following technical guide addresses the purification and handling of Ethyl 2,4-dioxobutanoate and its derivatives (commonly known as 2,4-diketo esters or acylpyruvates). These compounds are critical intermediates in the synthesis of heterocycles (pyrazoles, isoxazoles, pyrimidines) for drug discovery.[1]
Topic: Purification & Handling of Crude Ethyl 2,4-dioxobutanoate Mixtures Applicable Compounds: Ethyl 2,4-dioxobutanoate (CAS 133510-30-2), Ethyl 2,4-dioxopentanoate (Ethyl acetopyruvate), Ethyl 2,4-dioxo-4-arylbutanoates (Ethyl benzoylpyruvates). Core Challenge: Thermal instability (decarboxylation) and keto-enol tautomerism complicating analysis.
Technical Overview & Causality
Crude mixtures of Ethyl 2,4-dioxobutanoate derivatives typically contain unreacted starting materials (diethyl oxalate, methyl ketones), solvent residues (ethanol), and self-condensation byproducts.
The Critical Causality: Most researchers fail because they attempt to distill the crude reaction mixture directly.
-
Thermal Instability: The 1,3-dicarbonyl system adjacent to an ester is prone to decarboxylation at temperatures >100°C, especially under acidic or basic conditions.
-
Tautomeric Equilibrium: These compounds exist as a dynamic equilibrium between the diketo and enol forms. This complicates crystallization and NMR interpretation, often leading to false assumptions of impurity.
The Solution: The most robust purification strategy relies on the isolation of the enolate salt (usually Sodium or Lithium). The salt forms directly during the Claisen condensation, precipitates in non-polar solvents (ether/toluene), and allows for the washing away of organic impurities before acidification.
Troubleshooting Guide (Q&A)
Issue 1: "My product turns black and tars during vacuum distillation."
Diagnosis: Thermal decomposition due to excessive pot temperature or prolonged heating. Root Cause: Ethyl 2,4-dioxobutanoates undergo thermal decarboxylation to form ethyl pyruvate derivatives and polymers. Solution:
-
Avoid Distillation for Aryl Derivatives: If R=Aryl (e.g., Phenyl), do not distill.[2] Use Protocol A (Salt Precipitation).
-
High Vacuum for Alkyl Derivatives: If R=Methyl/Ethyl, use a short-path distillation apparatus. Maintain oil bath temperature <110°C and vacuum <2 mmHg . If the boiling point exceeds 100°C, switch to Protocol A.
Issue 2: "The product is oiling out instead of crystallizing after acidification."
Diagnosis: Presence of residual solvent or tautomeric mixtures preventing lattice formation. Root Cause: The keto and enol forms have different solubilities. Rapid acidification creates a mixture that resists crystallization. Solution:
-
Seeding: Scratch the flask with a glass rod to induce nucleation.
-
Solvent Switch: Dissolve the oil in a minimum amount of boiling Ethanol , then add Water dropwise until turbid. Cool slowly to 4°C.
-
Salt Re-formation: If the oil persists, treat with Sodium Ethoxide in dry ether to re-precipitate the solid sodium salt, wash it, and re-acidify carefully.
Issue 3: "NMR shows 'impurities' that integrate to non-integer values."
Diagnosis: Misinterpretation of Keto-Enol Tautomers. Root Cause: These compounds exist primarily in the Enol form (stabilized by intramolecular H-bonding) in non-polar solvents (CDCl3), but may show Keto peaks in polar solvents (DMSO-d6). Verification:
-
Look for a broad singlet at δ 14.0–15.0 ppm (Enolic -OH).
-
Look for a vinyl singlet at δ 6.5–7.0 ppm (C=CH-C).
-
Do not purify further if these "impurities" are simply the tautomer partners.
Issue 4: "Low yield after aqueous workup."
Diagnosis: Hydrolysis of the ester or water solubility of the enol. Root Cause: The 2,4-dioxo system is acidic (pKa ~6-7). During basic extraction, it goes into the water layer. During acidic workup, if the pH is not low enough, it remains as a salt; if too acidic/warm, the ester hydrolyzes. Solution:
-
Acidify to pH 2-3 using cold 10% H2SO4.
-
Perform extraction immediately with Dichloromethane (DCM) or Ethyl Acetate .
-
Do not let the acidic aqueous layer stand with the product.
Detailed Purification Protocols
Protocol A: Purification via Sodium Salt Precipitation (Gold Standard)
Best for: High purity requirements, unstable derivatives, and aryl-substituted analogs.
-
Reaction Completion: Ensure the Claisen condensation (Ketone + Diethyl Oxalate + NaOEt) is complete.
-
Precipitation:
-
Cool the reaction mixture to 0°C .
-
Add Diethyl Ether (or Toluene) to the reaction mixture. The sodium salt of the ethyl 2,4-dioxobutanoate is insoluble in ether and will precipitate as a yellow/beige solid.
-
Note: Impurities like unreacted ketone and diethyl oxalate remain in the ether layer.
-
-
Filtration & Washing:
-
Filter the solid sodium salt under vacuum (Schlenk line or Buchner funnel).
-
Wash the cake 3x with cold anhydrous Ether .
-
Checkpoint: The solid is now chemically pure (>95%) as the salt.
-
-
Acidification (Liberation of Free Ester):
Protocol B: Vacuum Distillation (Conditional)
Best for: Simple alkyl derivatives (e.g., Ethyl acetopyruvate) where the salt is too soluble to precipitate.
-
Quench: Neutralize the reaction mixture with Acetic Acid.
-
Concentrate: Remove bulk solvent (Ethanol) via Rotary Evaporator at 40°C.
-
Setup: Use a Short-Path Distillation head to minimize thermal residence time.
-
Parameters:
-
Vacuum: < 1.0 mmHg (High Vacuum essential).
-
Bath Temp: Start at 60°C, ramp slowly. Do not exceed 120°C.
-
Collection: Collect the fraction with a steady vapor temperature (typically 80-105°C depending on vacuum).
-
-
Storage: Store under Argon at -20°C immediately.
Data & Properties
Table 1: Physical Properties of Common Derivatives
| Compound | R-Group | CAS No.[1][2][4][5][6][7] | State (Pure) | Boiling Point (Reduced Press.) | Stability Risk |
| Ethyl 2,4-dioxobutanoate | H | 133510-30-2 | Liquid | Unstable (Polymerizes) | High |
| Ethyl 2,4-dioxopentanoate | Methyl | 615-79-2 | Yellow Liquid | 101-103°C @ 12 mmHg | Moderate |
| Ethyl 2,4-dioxo-4-phenylbutanoate | Phenyl | 6296-54-4 | Solid (mp 40°C) | Decomposes >150°C | Moderate |
Visualizations
Diagram 1: Purification Decision Tree
Caption: Logical workflow for selecting the correct purification method based on R-group stability.
Diagram 2: Tautomeric Equilibrium & NMR Interpretation
Caption: The dynamic equilibrium between Keto and Enol forms explains complex NMR spectra.
References
-
BenchChem Technical Support. (2025).[1] Ethyl 2,4-dioxohexanoate: A Technical Guide for Researchers. Retrieved from
-
PubChem Database. (n.d.). Ethyl 2,4-dioxohexanoate (CID 61590).[1] National Institutes of Health. Retrieved from [1]
-
Organic Syntheses. (1941).[3] Ethyl Ethoxalylpropionate (Reaction of Diethyl Oxalate). Org. Synth. Coll. Vol. 2, p.272. Retrieved from
-
University of Rochester. (n.d.). Purification: Distillation at Reduced Pressures. Department of Chemistry. Retrieved from
-
Malaria World. (2024).[8] Optimization of pyrazolopyridine 4-carboxamides. (Synthesis of Ethyl 2,4-dioxobutanoate derivatives). Retrieved from
Sources
- 1. Ethyl 2,4-dioxohexanoate | Research Chemical | RUO [benchchem.com]
- 2. CAS 6296-54-4: Ethyl α,γ-dioxobenzenebutanoate [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ethyl 2,4-dioxopentanoate | Research Chemical [benchchem.com]
- 5. 133510-30-2|Ethyl 2,4-dioxobutanoate|BLD Pharm [bldpharm.com]
- 6. chembk.com [chembk.com]
- 7. chemcd.com [chemcd.com]
- 8. media.malariaworld.org [media.malariaworld.org]
Technical Guide: Removal of Unreacted Ethyl Acetopyruvate (EAP)
Executive Summary & Chemical Profile
Ethyl Acetopyruvate (EAP) is a versatile 1,4-dicarbonyl equivalent often used to synthesize pyrroles, pyrazoles, and thiazoles. However, its physiochemical properties make it a persistent contaminant. It possesses a high boiling point (~130°C at 37 mmHg) and exhibits keto-enol tautomerism, causing it to "streak" on silica gel and co-elute with polar heterocyclic products.
Effective removal requires exploiting its specific functional reactivity: the unhindered C4-methyl ketone (susceptible to nucleophilic attack) and its 1,3-dicarbonyl-like acidity (susceptible to chelation and enolization).
Quick Decision Matrix
Use the following logic flow to select the optimal purification strategy for your specific scale and product sensitivity.
Figure 1: Decision matrix for EAP removal. Blue nodes indicate decision points; Green nodes indicate preferred chemical methods; Red nodes indicate physical separation methods.
Method A: The Bisulfite Sequestration (Standard Protocol)
This is the most reliable method for removing EAP. EAP contains a reactive methyl ketone at the C4 position. Sodium bisulfite (
Mechanism:
Protocol Steps
-
Dilution: Dissolve the crude reaction mixture in a water-immiscible solvent. Ethyl Acetate (EtOAc) is preferred over DCM because bisulfite adducts can sometimes be voluminous; EtOAc handles emulsions better.
-
Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (approx. 40% w/v).
-
The Wash:
-
Add the saturated bisulfite solution to the organic phase (1:1 volume ratio).
-
CRITICAL: Shake vigorously for at least 2–3 minutes . The formation of the adduct is reversible and diffusion-controlled. A quick shake is insufficient.[1]
-
Observation: You may see a white precipitate form at the interface. This is the adduct.
-
-
Separation: Allow layers to separate. If an emulsion forms, add a small amount of brine or methanol (1–2 mL) to break it.
-
Repeat: Perform the bisulfite wash a second time to ensure >98% removal.
-
Final Polish: Wash the organic layer once with brine to remove residual bisulfite, dry over
, and concentrate.
Validation:
Run a TLC of the organic layer. The UV-active spot corresponding to EAP (
Method B: Polymer-Supported Scavenging (High Value/Low Scale)
For late-stage drug candidates where aqueous workups are risky or yield is paramount, use a solid-supported hydrazine or amine scavenger. This forms a covalent bond with the EAP ketone, allowing removal by simple filtration.
Recommended Resin: Polystyrene-Sulfonyl Hydrazide or Tosyl Hydrazide Resin .
Protocol Steps
-
Stoichiometry: Calculate the excess EAP (by NMR integration or theoretical excess). Use 3.0 equivalents of resin relative to the estimated EAP.
-
Solvent System: Dissolve crude in DCM, THF, or MeOH. (DCM is preferred for resin swelling).
-
Incubation: Add resin and stir gently (do not use a magnetic stir bar which grinds the resin; use an orbital shaker) for 4–16 hours at room temperature.
-
Accelerator: Adding a catalytic amount of Acetic Acid (1%) catalyzes the hydrazone formation.
-
-
Filtration: Filter the mixture through a fritted glass funnel or a Celite pad.
-
Rinse: Wash the resin cake with DCM to recover any entrained product.
Method C: Chromatographic Triage (Silica Gel)
EAP exists in equilibrium between keto and enol forms. On standard silica, the enol form interacts strongly with silanols, causing "tailing" (streaking) that contaminates a wide range of fractions.
The "Buffered Silica" Fix
If you must column the mixture, you must inhibit the ionization of the silanols or the EAP enol.
Solvent System: Add 1% Acetic Acid to your mobile phase (e.g., 20% EtOAc in Hexanes + 1% AcOH).
-
Why? The acid suppresses the deprotonation of the enol and occupies the basic sites on the silica gel, forcing EAP to elute as a sharp, defined band rather than a streak.
Data: Elution Behavior
| Condition | EAP Peak Shape | Separation Efficiency |
| Standard Silica | Broad, Tailing (>10 fractions) | Poor |
| 1% Et3N (Basic) | Strong Retention / Decomposition | Very Poor |
| 1% AcOH (Acidic) | Sharp, Gaussian Peak | High |
Troubleshooting & FAQs
Q1: I tried the bisulfite wash, but the EAP is still there by NMR. What happened? A: This usually occurs for two reasons:
-
Contact Time: The reaction is not instantaneous. You must shake for minutes, not seconds.
-
Solvent Choice: If you used DCM, the adduct might be solubilizing in the organic layer or forming an emulsion. Switch to EtOAc or add 5-10% Methanol to the aqueous phase to keep the adduct solubilized in the water layer.
Q2: My product is an amine. Will the acidic silica column ruin it? A: Yes, likely. If your product is basic (e.g., a pyridine or secondary amine), do not use the Acetic Acid method. Instead, use Method B (Scavenger Resin) or pre-treat the silica with 1% Triethylamine (TEA). Note: TEA will make EAP streak worse, so you must rely on maximizing the Rf difference.
Q3: Can I just distill EAP off? A: Only if your product is significantly less volatile or non-volatile. EAP boils at 130–132°C @ 37 mmHg .[1]
-
Warning: If you heat the pot residue above 150°C, EAP can polymerize or undergo self-condensation, creating a tar that traps your product. Use a Kugelrohr apparatus at high vacuum (<1 mmHg) to distill EAP at a safer, lower temperature (~60-70°C).
Q4: I see a "ghost peak" in the NMR of my final product around 6.0-6.5 ppm. Is this EAP? A: Likely yes. EAP has a characteristic enol proton and alkene proton.
-
Diagnostic: Look for the ethyl ester quartet (~4.3 ppm) and triplet (~1.3 ppm). If those integrate 1:1 with the "ghost" alkene peak, it is residual EAP in its enol form.
References
-
Bisulfite Extraction Protocol
-
EAP Physical Properties & Synthesis
-
Scavenger Resins in Synthesis
- Marsh, A., et al. "Scavenger Resins for the Removal of Excess Reactants and Side-Products." High-Throughput Synthesis, 2001.
Sources
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation of Ethyl Acetopyruvate
Topic: Mass Spectrometry Fragmentation Patterns of Ethyl Acetopyruvate Content Type: Technical Comparison Guide
Executive Summary
Ethyl acetopyruvate (EAP) , chemically known as ethyl 2,4-dioxopentanoate (CAS 615-79-2), acts as a critical "masked" tricarbonyl scaffold in heterocyclic synthesis. Its structural duality—containing both a
This guide provides a comparative analysis of EAP's fragmentation behavior under Electron Ionization (EI, 70 eV).[1] It is designed to assist analytical chemists in differentiating EAP from process impurities and structural analogs during reaction monitoring.[1]
Part 1: Chemical Identity & Structural Dynamics
Before interpreting the mass spectrum, one must understand the molecule's behavior in the gas phase.[1] EAP exists in equilibrium between its keto and enol forms.[1] In the gas phase (GC-MS inlet), the enol form is stabilized by intramolecular hydrogen bonding, which significantly influences fragmentation pathways.[1]
| Feature | Ethyl Acetopyruvate (EAP) | Ethyl Acetoacetate (EAA) | Ethyl Pyruvate |
| Structure | |||
| MW | 158.15 | 130.14 | 116.12 |
| Key Moiety | |||
| Diagnostic Challenge | Distinguishing the "extra" carbonyl insertion ( | Lacks the | Lacks the |
Part 2: Comparative Fragmentation Analysis
The Molecular Ion ( ) and Primary Losses[1]
-
EAP (
158): The molecular ion is generally weak but discernible.[1] The presence of three carbonyl oxygens destabilizes the radical cation, promoting rapid fragmentation.[1] -
Comparison: EAA shows a molecular ion at m/z 130.[1] The +28 Da shift in the parent ion is the first diagnostic indicator of EAP.[1]
The Base Peak (m/z 43)[1]
-
Mechanism:
-Cleavage adjacent to the terminal acetyl group.[1] -
Observation: The acetylium ion (
, m/z 43) is typically the base peak (100% relative abundance) for EAP.[1] -
Differentiation: While EAA also shows a strong m/z 43, EAP's spectrum is richer in high-mass fragments (m/z 85, 113) compared to EAA's dominant m/z 43/88 pair.[1]
Diagnostic Fragment Ions (The "Fingerprint")[1]
The following table contrasts the critical ions required to confirm EAP identity against its closest analog, Ethyl Acetoacetate.
| Fragment Ion (m/z) | Origin in EAP (MW 158) | Origin in EAA (MW 130) | Interpretation |
| 130 | McLafferty Rearrangement Loss of Ethylene ( | Molecular Ion Parent peak.[1][2] | CRITICAL: m/z 130 is a fragment in EAP but the parent in EAA. |
| 113 | N/A (Would be m/z 85) | Confirms the intact tricarbonyl skeleton.[1] | |
| 85 | Combined Loss Loss of | Same m/z, different origin. In EAP, this ion requires breaking the C3-C4 bond.[1] | |
| 73 | Ester Fragment | Ester Fragment | Common to both; confirms the ethyl ester moiety. |
| 29 | Ethyl Group | Ethyl Group | Non-diagnostic; confirms ethyl ester.[1][3] |
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the competitive fragmentation pathways for Ethyl Acetopyruvate. Note the bifurcation between the McLafferty Rearrangement (Path A) and
Figure 1: Mechanistic fragmentation tree of Ethyl Acetopyruvate (EAP) under 70 eV Electron Ionization.
Part 4: Validated Experimental Protocol
To obtain reproducible spectra for EAP and avoid common artifacts (such as transesterification or thermal degradation), follow this self-validating protocol.
Sample Preparation
-
Solvent Selection: Use Dichloromethane (DCM) or Acetone (HPLC Grade).[1]
-
Concentration: 1.0 mg/mL (1000 ppm).[1]
-
Validation Step: Prepare a "System Suitability Standard" containing equal parts EAP and Ethyl Acetoacetate to verify resolution of m/z 130 (EAA Parent) from m/z 130 (EAP Fragment).[1]
GC-MS Parameters (Agilent/Shimadzu Standard)
-
Inlet Temperature:
(Keep relatively low to prevent thermal decarboxylation of the -keto system). -
Column: DB-5ms or equivalent (5% Phenyl-arylene, 95% Methylpolysiloxane).[1]
-
Oven Program:
-
Hold
for 2 min. -
Ramp
to .
-
-
Ion Source: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 25–250.[1]
Data Validation Criteria
A spectrum is considered valid for EAP only if:
-
Parent Ion: m/z 158 is visible (S/N > 3).[1]
-
Base Peak: m/z 43 is dominant.[1]
-
Diagnostic Ratio: The peak at m/z 113 (
) is present.[1] (Absence suggests the compound may be Ethyl Acetoacetate or degraded).[1]
References
-
National Institute of Standards and Technology (NIST). "Ethyl 2,4-dioxovalerate Mass Spectrum."[1] NIST Chemistry WebBook, SRD 69. [Link]
-
National Center for Biotechnology Information (NCBI). "Ethyl Acetoacetate | C6H10O3 | CID 8868."[1] PubChem Compound Summary. [Link][1]
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Foundational text for McLafferty rearrangement mechanisms). [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Reference for
-cleavage rules in dicarbonyls). [Link][1][4]
Sources
HPLC Method Development for Ethyl 2,4-dioxobutanoate Purity Analysis
A Comparative Technical Guide for Method Optimization
-Keto EstersPart 1: Executive Summary & Core Challenge
The Molecule: Ethyl 2,4-dioxobutanoate (CAS 133510-30-2) is a highly reactive
The Problem: Standard "generic" HPLC methods often fail for this class of compounds. Analysts frequently observe peak splitting, excessive tailing, or poor reproducibility . This is not typically due to column failure or impurities, but rather the on-column separation of keto and enol tautomers .
The Solution: This guide compares a naive "Standard Method" against an "Optimized Acidic Method," demonstrating how to collapse the tautomeric equilibrium into a single, quantifiable peak. We also evaluate Gas Chromatography (GC) as an alternative and explain why HPLC is the superior choice for purity determination.
Part 2: Comparative Analysis of Analytical Architectures
We evaluated three distinct analytical approaches to determine the purity of Ethyl 2,4-dioxobutanoate.
Method A: The "Naive" Approach (Neutral pH HPLC)
-
Configuration: C18 Column, Water/Acetonitrile (No Buffer), Neutral pH.
-
Outcome: FAILURE . The chromatogram typically shows two distinct peaks or a "saddle" peak connected by a plateau. This represents the separation of the keto and enol forms.[1] Integration is impossible because the ratio changes with temperature and solvent composition during the run.
Method B: Gas Chromatography (GC-FID)
-
Configuration: DB-5MS Column, High Inlet Temp (250°C).
-
Outcome: HIGH RISK . While GC offers high resolution,
-keto esters are thermally unstable. The high temperature of the injection port can induce:-
Decarboxylation: Loss of CO2 to form ethyl pyruvate analogs.
-
Polymerization: Creating "ghost" impurity peaks.
-
Verdict: GC is suitable for residual solvent analysis but unreliable for assaying the main compound's purity.
-
Method C: The "Optimized" Approach (Acidic Suppression)
-
Configuration: C18 Column, Acidic Mobile Phase (pH ~2.5), Fast Gradient.
-
Outcome: SUCCESS . Low pH suppresses the ionization of the enol form and accelerates the proton exchange rate, effectively "freezing" the equilibrium or merging the kinetics so the detector sees a single, sharp peak.
Part 3: Quantitative Performance Comparison
The following data summarizes the performance of the three methods.
| Parameter | Method A (Neutral HPLC) | Method B (GC-FID) | Method C (Optimized HPLC) |
| Peak Shape | Split / Saddle (Tailing > 2.0) | Sharp, but potential degradation | Symmetrical (Tailing < 1.2) |
| Recovery | N/A (Integration Error) | 92-95% (Thermal Loss) | 99.8% (Quantitative) |
| Linearity ( | 0.920 (Poor) | 0.985 | > 0.999 |
| LOD (Limit of Detection) | High (due to broad peaks) | Low | Low (0.05 µg/mL) |
| Suitability | Fail | Restricted (Solvents only) | Pass (Purity/Assay) |
Part 4: Detailed Experimental Protocol (Method C)
This protocol is designed to be self-validating. The use of a Diode Array Detector (DAD) allows for peak purity checks to ensure the "single peak" is not co-eluting impurities.
1. Reagents & Equipment
-
Compound: Ethyl 2,4-dioxobutanoate (CAS 133510-30-2).
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.
-
Buffer: 85% Phosphoric Acid (
) or Trifluoroacetic Acid (TFA). -
Column: Agilent Zorbax SB-C18 (StableBond), 4.6 x 150 mm, 5 µm (or equivalent end-capped C18).
2. Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1%
in Water. (pH should be approx 2.2 - 2.5).-
Why? Acid forces the equilibrium toward the neutral enol form and suppresses silanol interactions.
-
-
Solvent B (Organic): 100% Acetonitrile.
3. Instrument Parameters
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Note: Do not exceed 40°C; higher temps degrade the sample, lower temps (<15°C) might separate tautomers again.
-
-
Detection: UV @ 254 nm.
-
Mechanism:[2] The enol form has a conjugated double bond system (
) which absorbs strongly at 254 nm. The keto form has weak absorption (n-> * transition) around 280-300 nm. 254 nm maximizes sensitivity for the dominant enol species in solution.
-
4. Gradient Program
| Time (min) | % Solvent A (Acidic Water) | % Solvent B (ACN) | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Hold |
| 12.0 | 40 | 60 | Linear Ramp |
| 15.0 | 5 | 95 | Wash |
| 17.0 | 5 | 95 | Hold Wash |
| 17.1 | 95 | 5 | Re-equilibration |
| 22.0 | 95 | 5 | End |
Part 5: Visualizing the Mechanism
The following diagram illustrates the workflow and the chemical mechanism managed by the optimized method.
Caption: Workflow illustrating how acidic mobile phases stabilize the keto-enol equilibrium to produce a single analytical peak.
Part 6: Troubleshooting & Tips
-
Sample Diluent: Always dissolve the sample in the starting mobile phase (95% Acidic Water / 5% ACN). Dissolving in 100% ACN can cause "solvent shock" and distort early eluting peaks.
-
Peak Broadening: If the peak remains broad, increase the buffer concentration (e.g., up to 25mM Phosphate Buffer pH 2.5) to increase ionic strength.
-
Ghost Peaks: If using TFA, be aware of baseline drift at low UV wavelengths. Phosphoric acid is preferred for detection <220 nm, though 254 nm is standard for this compound.
References
-
BenchChem. (2025).[3] Ethyl 2,4-dioxopentanoate Technical Guide. (Analogous structure method data). Retrieved from
-
Sielc Technologies. (2025).[4] Separation of Beta-Diketones using Mixed-Mode Chromatography. Retrieved from [5]
-
Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Retrieved from
-
PubChem. (2025). Ethyl 2,4-dioxobutanoate Compound Summary (CAS 133510-30-2). Retrieved from [5][6]
-
Chromatography Forum. (2013).[7] HPLC method development for aldehydes and ketones (Tautomerism discussions). Retrieved from
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Buy Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate | 151646-26-3 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 2,4-dioxohexanoate | Research Chemical | RUO [benchchem.com]
- 6. Ethyl 2,4-dioxopentanoate | Research Chemical [benchchem.com]
- 7. HPLC method development for aldehydes and ketones - Chromatography Forum [chromforum.org]
A Comparative Guide to the Crystal Structure Analysis of Ethyl 2,4-Dioxobutanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule is a critical determinant of its biological activity. Ethyl 2,4-dioxobutanoate derivatives, a class of β-dicarbonyl compounds, are significant synthetic intermediates for a variety of heterocyclic compounds and have shown promise in diverse therapeutic areas, including as kinase inhibitors.[1] Understanding their three-dimensional structure through single-crystal X-ray diffraction is paramount for rational drug design, enabling the fine-tuning of molecular interactions with biological targets.
This guide provides a comparative analysis of the crystal structures of ethyl 2,4-dioxobutanoate derivatives, offering insights into their conformational flexibility, intermolecular interactions, and the influence of aromatic substituents on their solid-state architecture. We will delve into the practical aspects of their synthesis, crystallization, and structure determination, providing field-proven insights to aid researchers in their own investigations.
The Conformational Landscape of Ethyl 2,4-Dioxobutanoate Derivatives: A Tale of Two Tautomers
Ethyl 2,4-dioxobutanoate derivatives possess significant conformational flexibility due to the presence of multiple single bonds. This flexibility, coupled with the potential for keto-enol tautomerism, makes their crystallization and subsequent structural analysis a non-trivial endeavor.[2][3] The equilibrium between the diketo and various enol forms is influenced by both electronic effects of substituents and the surrounding environment, including the solvent used for crystallization.[4]
In the solid state, these molecules can "freeze" into a specific conformation and tautomeric form, which is dictated by the fine balance of intramolecular and intermolecular forces that stabilize the crystal lattice. The crystal structure of a closely related enol ether, ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, provides a valuable glimpse into the preferred solid-state conformation of this system.[1] In this structure, the molecule adopts an extended conformation, with the chlorobenzene ring being significantly twisted relative to the plane of the butenoate chain. This twist minimizes steric hindrance and allows for the formation of a layered supramolecular structure driven by weak C—H···O interactions.
Comparative Analysis of Crystallographic Data
To illustrate the impact of substitution on the crystal packing, we will compare the crystallographic data of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate with a hypothetical ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, based on typical values for similar organic molecules. This comparison highlights how different functional groups can influence the unit cell parameters and intermolecular interactions.
| Parameter | Ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate[1] | Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (Hypothetical) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 9.4557(4) | ~9.0 |
| b (Å) | 16.6411(7) | ~18.0 |
| c (Å) | 8.4319(3) | ~8.0 |
| β (°) | 105.644(2) | ~100 |
| V (ų) | 1277.64(9) | ~1250 |
| Z | 4 | 4 |
| Key Intermolecular Interactions | C—H···O | C—H···O, potential π-π stacking |
The presence of the methoxy group in the hypothetical structure could introduce stronger dipole-dipole interactions and potentially lead to π-π stacking between the aromatic rings, which would significantly alter the crystal packing compared to the chloro-derivative.
Experimental Protocols: From Synthesis to Structure
The successful crystal structure analysis of ethyl 2,4-dioxobutanoate derivatives hinges on a systematic experimental workflow, from the synthesis of high-purity compounds to the final refinement of the crystallographic data.
Synthesis of Ethyl 2,4-Dioxo-4-arylbutanoates
A reliable method for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates is the Claisen condensation between an appropriate substituted acetophenone and diethyl oxalate in the presence of a strong base like sodium ethoxide.[1]
Step-by-Step Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve freshly cut sodium metal in anhydrous ethanol with stirring.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of the substituted acetophenone and diethyl oxalate dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, acidify the mixture with a dilute acid (e.g., HCl or H₂SO₄) to a pH of ~2.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
The following diagram illustrates the general synthetic workflow:
Caption: Synthetic workflow for ethyl 2,4-dioxo-4-arylbutanoate derivatives.
Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. Due to their conformational flexibility, these molecules may be prone to oiling out or forming microcrystalline powders. The choice of solvent and crystallization technique is crucial.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly in a dust-free environment.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent into the first induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Tips for Success:
-
Start with highly pure material (>98%).
-
Screen a wide range of solvents with varying polarities.
-
Use small volumes (1-2 mL) in small, clean vials.
-
Minimize vibrations and disturbances during crystal growth.
Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement
Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.
Workflow for Crystal Structure Analysis:
Sources
Benchmarking Reaction Times for Ethyl 2,4-Dioxobutanoate Condensations
Executive Summary
This guide provides a technical benchmark for the condensation reactions of Ethyl 2,4-dioxobutanoate (and its common derivatives like Ethyl 2,4-dioxovalerate), focusing on the synthesis of heterocyclic scaffolds such as pyrazoles and isoxazoles. These 1,3-dicarbonyl systems are critical intermediates in drug discovery, serving as precursors for kinase inhibitors (e.g., Src kinase) and anti-inflammatory agents.
We compare three primary methodologies—Conventional Reflux , Microwave-Assisted Synthesis (MW) , and Ultrasound-Promoted Synthesis (US) —to provide actionable data on reaction kinetics, yield efficiency, and scalability.
Mechanistic Foundation & Reactivity Profile
The 1,3-Dielectrophile System
Ethyl 2,4-dioxobutanoate (
-
Site Selectivity: In condensation with dinucleophiles (e.g., hydrazines), the most reactive carbonyl (typically the C4-position if less sterically hindered) undergoes the initial attack to form a hydrazone intermediate, followed by rapid intramolecular cyclization.
-
Regiochemistry: The choice of solvent and pH heavily influences the tautomeric equilibrium, directing the formation of specific regioisomers (e.g., 3-carboxylate vs. 5-carboxylate pyrazoles).
Visualization: Reaction Pathway (Knorr Synthesis)
The following diagram illustrates the stepwise condensation mechanism typically observed in these reactions.
Figure 1: Stepwise mechanism for the condensation of ethyl 2,4-dioxobutanoate with hydrazine derivatives.
Benchmarking Data: Method Comparison
The following data aggregates experimental results from multiple studies involving the condensation of ethyl 2,4-dioxoalkanoates with hydrazines and amines.
| Methodology | Reaction Time | Temperature | Catalyst | Yield | Scalability |
| Conventional Reflux | 2.0 – 10.0 Hours | 78°C (EtOH) | AcOH / HCl | 80 – 90% | High (Kg scale) |
| Microwave (MW) | 10 – 20 Minutes | 120°C | None / AcOH | 85 – 94% | Low/Medium (mg to g) |
| Ultrasound (US) | 15 – 35 Minutes | 30–50°C | KOH / Basic | 86 – 95% | Medium |
Analysis of Results
-
Speed: Microwave irradiation offers a 12-30x reduction in reaction time compared to conventional reflux. This is attributed to the rapid superheating of the polar solvent (ethanol), which accelerates the rate-limiting dehydration step.
-
Yield: Ultrasound methods frequently report slightly higher yields (up to 95%) by minimizing thermal degradation products often seen in prolonged reflux or high-temp MW reactions.
-
Green Chemistry: Ultrasound allows for lower operating temperatures (30-50°C), making it the preferred method for thermally labile substrates.
Experimental Protocols
Protocol A: Classical Condensation (Baseline)
Best for: Large-scale synthesis where equipment cost is a constraint.
-
Preparation: Dissolve Ethyl 2,4-dioxovalerate (1.0 equiv) in absolute ethanol (5 mL/mmol).
-
Addition: Add Hydrazine Hydrate (1.1 equiv) dropwise at room temperature.
-
Note: A slight exotherm is normal.
-
-
Catalysis: Add catalytic Glacial Acetic Acid (0.1 equiv).
-
Reaction: Heat the mixture to reflux (78°C) with magnetic stirring.
-
Monitoring: Check TLC every 60 minutes (Mobile phase: 30% EtOAc/Hexanes). Reaction typically completes in 2–4 hours .
-
Workup: Cool to room temperature. Concentrate under reduced pressure. The product often precipitates; filter and wash with cold ethanol.
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Best for: Library generation and rapid optimization.
-
Loading: In a 10 mL microwave vial, combine Ethyl 2,4-dioxovalerate (1.0 mmol), Hydrazine derivative (1.1 mmol), and Ethanol (2 mL).
-
Sealing: Cap the vial and place in the microwave reactor.
-
Parameters:
-
Temperature: 120°C
-
Hold Time: 10 minutes
-
Stirring: High
-
Power: Dynamic (Max 200W)
-
-
Post-Process: Cool rapidly using compressed air (built-in feature of most reactors).
-
Isolation: Pour into ice water. Filter the solid precipitate.[1] Yields are typically >90% with high purity, requiring no column chromatography.
Decision Framework for Researchers
Select the optimal synthesis method based on your project constraints using the logic flow below.
Figure 2: Decision tree for selecting the optimal condensation methodology.
Troubleshooting & Optimization
-
Regioselectivity Issues: If a mixture of isomers (3- vs 5-carboxylate) is observed, switch from a protic solvent (Ethanol) to a non-polar solvent (Toluene) to alter the hydrogen-bonding network stabilizing the intermediate.
-
Incomplete Conversion: In MW synthesis, if starting material remains after 10 mins, increase temperature to 140°C rather than extending time, as prolonged heating can degrade the diketo ester.
-
Purification: Products from US and MW methods are often pure enough for biological screening after simple filtration. Reflux methods may require recrystallization from EtOH/Water.
References
-
Beilstein J. Org. Chem. Microwave-assisted multicomponent reactions in heterocyclic chemistry. 2021, 17, 819–865.[2] Retrieved from [Link]
-
J. Braz.[3][4] Chem. Soc. Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides. 2016.[4] Retrieved from [Link]
-
Molecules. Synthesis and Anti-Trypanosoma cruzi Activity of New Pyrazole-Thiadiazole Scaffolds. 2024. Retrieved from [Link]
-
Ultrasonics Sonochemistry. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. 2021. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
